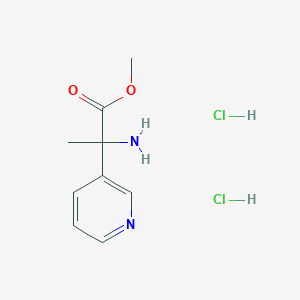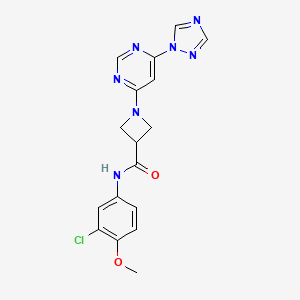
N-cycloheptyl-N-methylmethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cycloheptyl-N-methylmethanesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse chemical and biological properties, which make them valuable in various chemical syntheses and potential applications in medicinal chemistry. Although the provided papers do not directly discuss N-cycloheptyl-N-methylmethanesulfonamide, they offer insights into the synthesis and reactivity of related sulfonamide derivatives, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves the reaction of amines with sulfonyl chlorides. In the first paper, the authors describe the synthesis of N-(arylsulfonyl)bicyclo[2.2.1]hept-2-enendo-5-methylamines from a bicyclic nitrile precursor, which is reduced and then reacted with arylsufonyl chlorides . This method could potentially be adapted for the synthesis of N-cycloheptyl-N-methylmethanesulfonamide by using cycloheptylamine and methanesulfonyl chloride as starting materials.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized by the presence of the sulfonyl group attached to an amine. In the first paper, the molecular structure of a complex sulfonamide was determined using X-ray diffraction analysis . This technique could also be applied to determine the precise molecular structure of N-cycloheptyl-N-methylmethanesulfonamide, which would be essential for understanding its reactivity and physical properties.
Chemical Reactions Analysis
Sulfonamides can undergo various chemical reactions due to their functional groups. The first paper reports that the synthesized sulfonamides react with peroxyphthalic acid, leading to intramolecular cyclizations . Although the specific reactions of N-cycloheptyl-N-methylmethanesulfonamide are not discussed, it is likely that it would also exhibit reactivity under similar conditions, potentially leading to the formation of cyclic or polycyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamides depend on their molecular structure. While the papers provided do not detail the properties of N-cycloheptyl-N-methylmethanesulfonamide, the properties of sulfonamides generally include solubility in polar solvents, potential for hydrogen bonding due to the presence of the sulfonyl group, and stability under various conditions. The second paper demonstrates the high reactivity of a phenylmethanesulfonamide derivative, which suggests that N-cycloheptyl-N-methylmethanesulfonamide might also exhibit significant reactivity, particularly in electrophilic substitution reactions .
Wissenschaftliche Forschungsanwendungen
Asymmetric Cyclopropanation
Asymmetric cyclopropanation techniques have been developed using rhodium N-(arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes in the presence of alkenes, demonstrating a general method for the synthesis of functionalized cyclopropanes. This process is highly diastereoselective and enantioselective, optimized using cyclic N-(arylsulfonyl)amino acids as ligands for the dirhodium catalyst (Davies et al., 1996).
Direct N-Monomethylation
A method for the direct N-monomethylation of aromatic primary amines, including arylamines and arylsulfonamides, using methanol as a methylating agent showcases a highly attractive synthetic approach from both synthetic and environmental viewpoints due to low catalyst loading and excellent selectivities (Li et al., 2012).
Crystal Structure Characterization
The crystal structure of N-methylmethanesulfonamide, a compound closely related to the target molecule, was determined at low temperature, providing insights into the conformational preferences of sulfonamides under different conditions. This study revealed details about the gauche conformation of the methyl group and H atom bonded to the amide N atom (Higgs et al., 2002).
Tandem Pummerer/Mannich Cyclization
The tandem Pummerer/Mannich cyclization of alpha-sulfinylamides was explored as a method to prepare aza-heterocycles, highlighting the synthetic utility of sulfonamide chemistry in the formation of complex molecular architectures through cascading chemical reactions (Padwa et al., 2002).
Eigenschaften
IUPAC Name |
N-cycloheptyl-N-methylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2S/c1-10(13(2,11)12)9-7-5-3-4-6-8-9/h9H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXPPTRFZLSZETL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCCC1)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cycloheptyl-N-methylmethanesulfonamide | |
CAS RN |
1281160-88-0 |
Source


|
| Record name | N-cycloheptyl-N-methylmethanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N,N-dimethyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B2514393.png)



![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2514400.png)


![2-[(3-Chloro-4-methylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2514405.png)
